Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features a combination of fluorophenyl, furan, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, furan-2-carbonyl chloride, and piperazine derivatives. These intermediates are then subjected to condensation, cyclization, and esterification reactions under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O5/c1-2-31-22(30)20-17(14-19(28)27(24-20)16-7-5-15(23)6-8-16)25-9-11-26(12-10-25)21(29)18-4-3-13-32-18/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCJACIWHCDOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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